molecular formula C5H7NO2 B046423 Ethyl isocyanoacetate CAS No. 2999-46-4

Ethyl isocyanoacetate

Cat. No. B046423
CAS RN: 2999-46-4
M. Wt: 113.11 g/mol
InChI Key: FPULFENIJDPZBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl isocyanoacetate is involved in the synthesis of new compounds such as fluorinated amino acids, where it reacts with polyfluoroalkyl β-ketoacetals. This process leads to the formation of fluorinated proline analogues, illustrating its role in introducing nitrogen functionality into organic molecules (Tolmachova et al., 2018).

Molecular Structure Analysis

The structure and interconvertibility of ethyl isocyanoacetate derivatives have been studied, leading to the understanding of their geometrical isomerism. This knowledge is crucial for synthesizing pure cis- and trans-isomers, which are significant in various chemical reactions and applications (Nishigaki et al., 1971).

Chemical Reactions and Properties

Ethyl isocyanoacetate participates in 1,3-dipolar cycloadditions, demonstrating its versatility in organic synthesis. For example, it acts as a latent two-carbon donor in reactions with isatins to produce 3-ylideneoxindoles, highlighting its utility in constructing complex organic frameworks (Yuan et al., 2018).

Physical Properties Analysis

While specific studies directly detailing the physical properties of ethyl isocyanoacetate were not found, the physical properties can typically be inferred from its molecular structure, such as boiling point, density, and solubility, which are essential for handling and application in laboratory settings.

Chemical Properties Analysis

The chemical properties of ethyl isocyanoacetate, such as reactivity with different chemical groups and stability under various conditions, play a crucial role in its applications in organic synthesis. Its ability to undergo reactions such as phase transfer catalysis and enantioselective addition underlines its importance in producing enantioenriched compounds (Disetti et al., 2015).

Scientific Research Applications

  • Chain Elongation of Sugars : Ethyl isocyanoacetate is utilized for elongating sugar chains, resulting in chiral heptofuranuronates and various chiral glucofuranuronates (Bischofberger et al., 1978).

  • Synthesizing Complex Cyclic Systems : It serves as a versatile tool in synthesizing complex cyclic and macrocyclic systems, which have potential biochemical applications like peptides and nitrogen heterocycles (Gulevich et al., 2010).

  • Construction of Two-Carbon-Tethered Heterocycles : Ethyl isocyanoacetate is instrumental in constructing two-carbon-tethered pyrrole/oxazole pairs, enabling the formation of different heterocycles linked by a C(2)-tether (Li et al., 2011).

  • Enantioselective Addition : Under phase transfer catalysis conditions, it allows for the enantioselective addition to certain compounds, leading to enantioenriched monoadducts (Disetti et al., 2015).

  • Synthesis of Ethyl([acryloyl(furan-2-ylmethyl)amino]acetylamino)acetate : It enables the effective synthesis of this high-yielding glycine ester derivative, with significant characterization capabilities (Ganesh et al., 2017).

  • Production of Nitrile Oxides : Ethyl nitroacetate, related to ethyl isocyanoacetate, can produce various nitrile oxides under different reaction conditions (Leslie-Smith et al., 1994).

  • Multicomponent Reactions and Peptide Construction : Chiral isocyanoacetates, including ethyl isocyanoacetate, can be used with minimal epimerization in multicomponent reactions, enabling the construction of complex peptide structures in a single synthetic operation (Carney et al., 2011).

Safety And Hazards

Ethyl isocyanoacetate is combustible and can cause skin and eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It should be handled with protective gloves, eye protection, and face protection. Avoid breathing its dust, fume, gas, mist, vapors, or spray. Use it only outdoors or in a well-ventilated area and keep it away from heat, sparks, open flames, and hot surfaces .

Future Directions

Ethyl isocyanoacetate has been used in the flow synthesis of 1,2,4-triazoles and pyrrolo[1,2-c]pyrimidines, which are important heterocyclic building blocks. This suggests potential future directions in the development of new scaffolds for the discovery of new bioactive molecules .

properties

IUPAC Name

ethyl 2-isocyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-8-5(7)4-6-2/h3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPULFENIJDPZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184078
Record name Ethyl isocyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl isocyanoacetate

CAS RN

2999-46-4
Record name Ethyl isocyanoacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl isocyanoacetate
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Record name Ethyl isocyanoacetate
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Record name Ethyl isocyanoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,650
Citations
T Murashima, K Fujita, K Ono, T Ogawa… - Journal of the Chemical …, 1996 - pubs.rsc.org
… Nitro heteroarenes react with ethyl isocyanoacetate in the … 3a reacted with ethyl isocyanoacetate to give ethyl 2,1,3-… or 2-nitroalkenyl sulfides with ethyl isocyanoacetate failed to …
Number of citations: 49 pubs.rsc.org
WK Yuan, T Cui, W Liu, LR Wen, M Li - Organic letters, 2018 - ACS Publications
… conducted the reactions of ethyl isocyanoacetate with isatins by … In this reaction, ethyl isocyanoacetate serves as a two-… readily available isatins and ethyl isocyanoacetate (Scheme 2). …
Number of citations: 33 pubs.acs.org
IS Kondratov, VG Dolovanyuk… - Organic & …, 2012 - pubs.rsc.org
… We found that treatment of trifluoromethyl enone 1a with ethyl isocyanoacetate led to the expected compound 4a only as a minor product (15%) formed by reaction of the carbonyl group …
Number of citations: 35 pubs.rsc.org
M Baumann, AMR Garcia, IR Baxendale - Organic & Biomolecular …, 2015 - pubs.rsc.org
… by reacting ethyl isocyanoacetate with readily available pyrrole-2-carboxaldehyde. After a short optimisation study we found that treatment of a flow stream of ethyl isocyanoacetate with …
Number of citations: 29 pubs.rsc.org
J Tan, X Xu, L Zhang, Y Li, Q Liu - Angewandte Chemie, 2009 - Wiley Online Library
… Synthesis of pyrrolizidines from 1,4-dien-3-ones 1 and ethyl isocyanoacetate (2). R 1 =aryl … In the present study, treatment of 1,4-dien-3-one 1 a with ethyl isocyanoacetate (2) was …
Number of citations: 139 onlinelibrary.wiley.com
S Kotha, S Halder - Synlett, 2010 - thieme-connect.com
In this account, we describe a useful synthetic approach to construct diverse constrained α, α-dialkylated amino acid derivatives using ethyl isocyanoacetate as a glycine equivalent. …
Number of citations: 45 www.thieme-connect.com
AV Gulevich, AG Zhdanko, RVA Orru… - Chemical …, 2010 - ACS Publications
… Ethyl isocyanoacetate 121 can be alkylated easily with readily accessible dibromo-o-xylene derivatives 134 in good yields. The reaction is an efficient approach to a broad variety of …
Number of citations: 557 pubs.acs.org
S Kotha, E Brahmachary - Bioorganic & Medicinal Chemistry Letters, 1997 - Elsevier
… In this commtmication we describe our results for the syntheses of highly functionalised AAA derivatives which involve alkylation of ethyl isocyanoacetate 9a with cqct'-dibromo-o-xylene …
Number of citations: 55 www.sciencedirect.com
RH Hall, K Bischofberger, SJ Eitelman… - Journal of the Chemical …, 1977 - pubs.rsc.org
… via the selfcondensation reaction * of ethyl isocyanoacetate (2) which accompanies the main reaction. The reaction of potassiated ethyl isocyanoacetate (5) with unchanged reagent (2) …
Number of citations: 32 pubs.rsc.org
K Bischofberger, AJ Brink, OG De Villiers, RH Hall… - Carbohydrate …, 1978 - Elsevier
… We now report the use of ethyl isocyanoacetate to effect such chain elongations. Ethyl isocyanoacetate reacts with aldehydes and ketones2, in ethanol in the presence of sodium …
Number of citations: 4 www.sciencedirect.com

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